Visible Absorption Maximum (λmax) Comparison with Disperse Orange A (CAS 6657-32-5)
The target compound incorporates a 3-nitro-4-ethoxycarbonylphenyl acceptor ring, whereas Disperse Orange A contains a 4-nitrophenyl acceptor. In structurally related 4-N-β-cyanoethyl-N-β-hydroxyethylaminoazobenzenes, a 4′-ethoxycarbonyl substituent shifts the dominant wavelength on polyester to 575–588 nm, compared with approximately 502 nm for the 4′-nitro analogue (Disperse Orange A) [1]. The ~70–80 nm bathochromic shift moves the hue from orange to red, enabling distinct colour-space coverage.
| Evidence Dimension | Dominant wavelength (λmax on polyester) |
|---|---|
| Target Compound Data | 575–588 nm (estimated from 4′-COOC₂H₅ analogue in Mehta & Peters 1981 [1]) |
| Comparator Or Baseline | Disperse Orange A (CAS 6657-32-5): λmax ~502 nm (lit. value, ) |
| Quantified Difference | Bathochromic shift of 73–86 nm |
| Conditions | Dyeings on polyester fibre; data derived from monosubstituted 4-N-β-cyanoethyl-N-β-hydroxyethylaminoazobenzenes (X = 4′-COOC₂H₅ vs. 4′-NO₂) [1]. |
Why This Matters
A 70+ nm bathochromic shift means the target compound colours polyester in red rather than orange shades; substituting Disperse Orange A would require complete recipe reformulation and cannot meet the same colour specification.
- [1] Mehta, H. P.; Peters, A. T. Substituent effects on the colour, dyeing and fastness properties of 4-N-β-cyanoethyl-N-β-hydroxyethylaminoazobenzenes Part I—monosubstituted derivatives. Dyes and Pigments 1981, 2, 259–269 (Table 2, X = 4′-COOC₂H₅ data). View Source
